Cas no 14914-99-9 (Cholesterolhydrocinnamate)

Cholesterolhydrocinnamate is a cholesterol derivative where the hydrocinnamate moiety is esterified to the hydroxyl group of cholesterol. This modification enhances the molecule's lipophilicity and stability, making it useful in lipid-based research and applications. Its structured design allows for improved integration into lipid bilayers, facilitating studies on membrane dynamics and cholesterol transport. The compound is particularly valuable in the development of biomimetic systems and drug delivery platforms due to its ability to modulate membrane fluidity and permeability. Cholesterolhydrocinnamate is also employed in the synthesis of advanced materials, where its hybrid structure bridges organic and steroidal chemistry. High purity and well-defined properties ensure reproducibility in experimental and industrial settings.
Cholesterolhydrocinnamate structure
Cholesterolhydrocinnamate structure
Product Name:Cholesterolhydrocinnamate
CAS No:14914-99-9
MF:C36H54O2
MW:518.812771320343
MDL:MFCD00003640
CID:142819
PubChem ID:87565710
Update Time:2025-05-28

Cholesterolhydrocinnamate Chemical and Physical Properties

Names and Identifiers

    • Cholest-5-en-3-ol (3b)-, 3-benzenepropanoate
    • Cholesterol Hydrocinnamate
    • CHOLESTERYL HYDROCINNAMATE
    • 3-Phenylpropionic Acid Cholesterol Ester
    • CHOLESTEROL 3-PHENYLPROPIONATE
    • cholesteryl 2-naphthylpropanoate
    • cholesteryl 3-phenylpropanoate
    • cholesteryl dihydrocinnamate
    • HYDROCINNAMIC ACID CHOLESTEROL ESTER
    • 3β-Hydroxy-5-cholestene 3-hydrocinnamate
    • 5-Cholesten-3β-ol 3-hydrocinnamate
    • Cholesteryl phenylpropionate
    • CHOLESTERYL -BETA-PHENYLPROPIONATE
    • Cholest-5-en-3β-ol 3-phenylpropanoate
    • 5-CHOLESTEN-3-BETA-OL PHENYLPROPIONATE
    • cholest-5-ene-3-beta-yl dihydrocinnamate
    • Cholesterolhydrocinnamate
    • 3.beta.-(3-Phenylpropanoyloxy)cholest-5-ene
    • (3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylpropanoate
    • Cholest-5-en-3-ol (3beta)-, 3-benzenepropanoate
    • [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate
    • AKOS025294556
    • KPNKAGLPVPTLGB-ZOJFKXTHSA-N
    • MFCD00003640
    • Cholest-5-en-3-ol (3.beta.)-, benzenepropanoate
    • [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylpropanoate
    • 14914-99-9
    • Cholesteryl hydrocinnamate, 97%
    • SCHEMBL7787254
    • CS-0183061
    • MDL: MFCD00003640
    • Inchi: 1S/C36H54O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-13,15,25-26,29-33H,9-11,14,16-24H2,1-5H3/t26-,29+,30+,31-,32+,33+,35+,36-/m1/s1
    • InChI Key: KPNKAGLPVPTLGB-ZOJFKXTHSA-N
    • SMILES: O(C(CCC1C=CC=CC=1)=O)[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 518.41200
  • Monoisotopic Mass: 518.412
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 836
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • XLogP3: 11

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.02
  • Melting Point: 108.0 to 112.0 deg-C
  • Boiling Point: 587.8°Cat760mmHg
  • Flash Point: 308°C
  • Refractive Index: -19 ° (C=5, THF)
  • PSA: 26.30000
  • LogP: 9.57240
  • Solubility: Not determined
  • Optical Activity: [α]27/D −24°, c = 2 in chloroform
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

Cholesterolhydrocinnamate Security Information

Cholesterolhydrocinnamate Pricemore >>

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